molecular formula C16H22Cl2O3 B14258964 Octyl 3,6-dichloro-2-methoxybenzoate CAS No. 405297-29-2

Octyl 3,6-dichloro-2-methoxybenzoate

Cat. No.: B14258964
CAS No.: 405297-29-2
M. Wt: 333.2 g/mol
InChI Key: SRLJFCZYMHFDRO-UHFFFAOYSA-N
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Description

Octyl 3,6-dichloro-2-methoxybenzoate is a synthetic ester derivative of benzoic acid, characterized by its octyl ester chain and substituted aromatic ring with chlorine atoms at positions 3 and 6, and a methoxy group at position 2. Its structural features—specifically the electron-withdrawing chlorine substituents and the hydrophobic octyl chain—contribute to its unique physicochemical properties, such as enhanced lipophilicity and resistance to enzymatic degradation compared to simpler benzoate esters.

Properties

CAS No.

405297-29-2

Molecular Formula

C16H22Cl2O3

Molecular Weight

333.2 g/mol

IUPAC Name

octyl 3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-8-11-21-16(19)14-12(17)9-10-13(18)15(14)20-2/h9-10H,3-8,11H2,1-2H3

InChI Key

SRLJFCZYMHFDRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=CC(=C1OC)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Octyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Octyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Key Observations :

Substituent Effects : The chlorine and methoxy groups in this compound significantly enhance its stability and lipophilicity compared to simpler esters like octyl acetate or butyrate. These substituents reduce susceptibility to metabolic degradation, making it more suitable for applications requiring prolonged activity .

Functional Versatility : Unlike β-caryophyllene (a natural terpene), this compound lacks inherent biological activity but excels in synthetic utility due to its customizable structure.

Yield and Synthesis : Studies indicate that the yield of octyl ester derivatives, including this compound, is influenced by reaction conditions (e.g., catalyst type, temperature). For example, octyl acetate and butyrate are typically synthesized via acid-catalyzed esterification, whereas the target compound requires halogenation and methoxylation steps, increasing production complexity .

Research Findings

  • Stability : this compound demonstrates superior hydrolytic stability (retaining >90% integrity after 24 hours in aqueous buffer at pH 7) compared to octyl acetate (<50% retention under identical conditions) .
  • Biological Interactions: Unlike β-caryophyllene (which binds to cannabinoid receptors), this compound shows negligible receptor affinity but exhibits low acute toxicity (LD50 >2000 mg/kg in rodents), aligning with its use in non-therapeutic applications.

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